4-Ethyl-3-methyl-6-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methoxy]pyridazine
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Overview
Description
4-Ethyl-3-methyl-6-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methoxy]pyridazine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. In this case, the compound contains nitrogen and sulfur atoms within its structure. The unique arrangement of these atoms imparts specific chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3-methyl-6-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methoxy]pyridazine typically involves multiple steps, starting from readily available starting materials
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Thiazolo[4,5-c]pyridine Core Construction: : This step involves the annulation of a thiazole ring onto a pyridine derivative. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired bicyclic structure .
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Piperidine Introduction: : The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the thiazolo[4,5-c]pyridine intermediate. Common reagents for this step include alkyl halides and amines .
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Pyridazine Formation: : The final step involves the formation of the pyridazine ring through a cyclization reaction. This step may require the use of specific reagents and conditions to ensure the correct regiochemistry and yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-3-methyl-6-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methoxy]pyridazine can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically targets the ethyl and methyl groups, leading to the formation of carboxylic acids .
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Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the nitrogen-containing rings, leading to the formation of amines .
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Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents for these reactions include halides, amines, and organometallic compounds .
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, amines, organometallic reagents, solvents like dichloromethane or tetrahydrofuran.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Ethyl-3-methyl-6-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methoxy]pyridazine has a wide range of applications in scientific research:
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Chemistry: : The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .
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Biology: : In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial, antifungal, and anti-inflammatory properties .
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Medicine: : The compound is being investigated for its potential therapeutic applications. It has shown activity against certain cancer cell lines and is being explored as a potential drug candidate .
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Industry: : In the industrial sector, the compound is used in the development of new materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of 4-Ethyl-3-methyl-6-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methoxy]pyridazine involves its interaction with specific molecular targets and pathways:
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Molecular Targets: : The compound interacts with various enzymes and receptors in the body. It has been shown to inhibit certain kinases and proteases, which are involved in cell signaling and regulation .
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Pathways Involved: : The compound affects multiple pathways, including the NF-kB inflammatory pathway and the apoptosis pathway. By modulating these pathways, the compound can exert anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
4-Ethyl-3-methyl-6-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methoxy]pyridazine can be compared with other similar compounds to highlight its uniqueness:
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Thiazolo[4,5-b]pyridines: : These compounds share a similar core structure but differ in the substituents attached to the ring. They exhibit a range of biological activities, including antioxidant, antimicrobial, and antitumor properties .
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Triazole-Pyrimidine Hybrids: : These compounds have a different core structure but share some similar functional groups. They are known for their neuroprotective and anti-inflammatory properties .
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Indole Derivatives: : Indole derivatives have a different core structure but exhibit a wide range of biological activities, including antiviral, anticancer, and antimicrobial properties .
By comparing these compounds, it becomes evident that this compound has unique structural features and biological activities that make it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H23N5OS |
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Molecular Weight |
369.5 g/mol |
IUPAC Name |
2-[4-[(5-ethyl-6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine |
InChI |
InChI=1S/C19H23N5OS/c1-3-15-10-18(23-22-13(15)2)25-12-14-5-8-24(9-6-14)19-21-16-11-20-7-4-17(16)26-19/h4,7,10-11,14H,3,5-6,8-9,12H2,1-2H3 |
InChI Key |
AIJMHNWZAREGFP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NN=C1C)OCC2CCN(CC2)C3=NC4=C(S3)C=CN=C4 |
Origin of Product |
United States |
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